Cas no 133-74-4 (2-Amino-5-chlorobenzenesulfonic acid)
2-Amino-5-chlorobenzenesulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-chlorobenzenesulfonic acid
- 4-chloroaniline-2-sulphonic acid
- 4-Chloroaniline-2-sulfonic acid
- 5-Chloroorthanilic acid
- 2-Amino-5-chlorobenzenesulphonic acid
- p-Chloroaniline-o-sulfonic acid
- P-CHLOROANILINE-2-SULPHONIC ACID
- 2-azanyl-5-chloro-benzenesulfonic acid
- 4-AMINOCHLOROBENZENE-3-SULFONIC ACID
- 2-amino-5-chlorobenzenesulphonicacid
- 2-AMINO-5-CHLOROBENZENESULFONIC ACID, PHARM GRADE 98%
- 4-AMINOCHLOROBENZENE-3-SULFONIC ACID / 4-CHLOROANILINE-2-SULFONIC ACID
- A806673
- EINECS 205-119-3
- PS-8057
- ZCGVPUAAMCMLTM-UHFFFAOYSA-N
- 2-amino-5-chloro-benzenesulfonic acid
- AMY6353
- A1-00104
- NS00024307
- MFCD00035776
- p-Chloranilin-o-sulfosaure
- SCHEMBL1755039
- 1-Amino-4-chloro-2-benzenesulfonic acid
- DTXSID80157900
- 2-amino-5-chlorobenzene-1-sulfonic acid
- TS6A5HE2KN
- Benzenesulfonic acid, 2-amino-5-chloro-
- 133-74-4
- AKOS015890848
- 2-amino-5-chlorobenzenesulfonicacid
- 1-Amino-4-chloro-2-benzenesulfonic Acid; 4-Chloroaniline-2-sulfonic Acid; p-Chloroaniline-o-sulfonic Acid;
- 205-119-3
- DTXCID8080391
-
- MDL: MFCD00035776
- Inchi: 1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)
- InChI Key: ZCGVPUAAMCMLTM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S(=O)(=O)O)N
Computed Properties
- Exact Mass: 206.97600
- Monoisotopic Mass: 206.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 88.8A^2
Experimental Properties
- Density: 1.642
- Melting Point: >300°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.639
- PSA: 88.77000
- LogP: 2.83090
- Sensitiveness: Hygroscopic
2-Amino-5-chlorobenzenesulfonic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 2660 6.1/PG 3
- WGK Germany:3
- Safety Instruction: S28; S36/37; S45
- RTECS:XU8200000
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R23/24/25; R33; R51/53
- Packing Group:III
- Hazard Level:6.1
2-Amino-5-chlorobenzenesulfonic acid Customs Data
- HS CODE:29214300
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-5-chlorobenzenesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A609895-1g |
2-Amino-5-chlorobenzenesulfonic Acid |
133-74-4 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | A609895-5g |
2-Amino-5-chlorobenzenesulfonic Acid |
133-74-4 | 5g |
$ 81.00 | 2023-04-19 | ||
| TRC | A609895-10g |
2-Amino-5-chlorobenzenesulfonic Acid |
133-74-4 | 10g |
$ 121.00 | 2023-04-19 | ||
| TRC | A609895-25g |
2-Amino-5-chlorobenzenesulfonic Acid |
133-74-4 | 25g |
$ 259.00 | 2023-04-19 | ||
| Alichem | A019088128-5g |
2-Amino-5-chlorobenzenesulfonic acid |
133-74-4 | 95% | 5g |
190.80 USD | 2021-06-17 | |
| Alichem | A019088128-25g |
2-Amino-5-chlorobenzenesulfonic acid |
133-74-4 | 95% | 25g |
550.80 USD | 2021-06-17 | |
| Fluorochem | 064747-1g |
2-Amino-5-chlorobenzenesulfonic acid |
133-74-4 | 97% | 1g |
£68.00 | 2022-03-01 | |
| Fluorochem | 064747-5g |
2-Amino-5-chlorobenzenesulfonic acid |
133-74-4 | 97% | 5g |
£203.00 | 2022-03-01 | |
| Fluorochem | 064747-25g |
2-Amino-5-chlorobenzenesulfonic acid |
133-74-4 | 97% | 25g |
£608.00 | 2022-03-01 | |
| Apollo Scientific | OR12580-100mg |
2-Amino-5-chlorobenzenesulphonic acid |
133-74-4 | 100mg |
£15.00 | 2025-02-19 |
2-Amino-5-chlorobenzenesulfonic acid Suppliers
2-Amino-5-chlorobenzenesulfonic acid Related Literature
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1. Vinyl sulfone building blocks in covalently reversible reactions with thiolsThomas H. Schneider,Max Rieger,Kay Ansorg,Alexandre N. Sobolev,Tanja Schirmeister,Bernd Engels,Simon Grabowsky New J. Chem. 2015 39 5841
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2. Vinyl sulfone building blocks in covalently reversible reactions with thiolsThomas H. Schneider,Max Rieger,Kay Ansorg,Alexandre N. Sobolev,Tanja Schirmeister,Bernd Engels,Simon Grabowsky New J. Chem. 2015 39 5841
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T. Nomura,Y. Hano Nat. Prod. Rep. 1994 11 205
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4. Synthesis and structural characterisation of new copper–tellurium clusters: TeBun(SiMe3) as a source of RTe– and Te2– ligandsJohn F. Corrigan,Silke Balter,Dieter Fenske J. Chem. Soc. Dalton Trans. 1996 729
Additional information on 2-Amino-5-chlorobenzenesulfonic acid
Introduction to 2-Amino-5-chlorobenzenesulfonic Acid (CAS No. 133-74-4)
2-Amino-5-chlorobenzenesulfonic acid, identified by the Chemical Abstracts Service Number (CAS No.) 133-74-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This sulfonic acid derivative has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and industrial processes. Its unique structural features, comprising both amino and chloro substituents on a benzenesulfonic acid backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, consisting of a benzene ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position, along with a sulfonic acid group at the 1-position, contributes to its reactivity and utility. This arrangement allows for further functionalization, making it a building block for more complex molecules. The presence of the amino group enables nucleophilic substitution reactions, while the chloro group can participate in electrophilic aromatic substitution reactions, providing multiple pathways for chemical modification.
In recent years, 2-amino-5-chlorobenzenesulfonic acid has been explored in various research areas, particularly in the development of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing heterocyclic compounds has been highlighted in several studies. For instance, researchers have utilized this compound to develop novel sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties. The sulfonamide group is a key pharmacophore in many drugs, including antibiotics and antiviral agents.
One notable application of 2-amino-5-chlorobenzenesulfonic acid is in the synthesis of dyes and pigments. The sulfonic acid moiety enhances water solubility, making it suitable for use in dye formulations where dispersion and colorfastness are critical. Additionally, its reactivity with diazonium salts has been exploited to produce azo dyes, which are widely used in textiles and printing industries.
From an industrial perspective, 2-amino-5-chlorobenzenesulfonic acid serves as an important intermediate in the production of surfactants and detergents. The sulfonic acid group imparts surface-active properties, making it effective in cleaning applications. Furthermore, its ability to form stable complexes with metals has led to its use in metal extraction and purification processes.
The compound's significance extends to environmental chemistry as well. Researchers have investigated its behavior in aquatic systems and its potential impact on water quality. Studies have shown that while 2-amino-5-chlorobenzenesulfonic acid is relatively stable under neutral conditions, it can undergo biodegradation under certain environmental stressors. Understanding these degradation pathways is crucial for assessing its ecological footprint and developing sustainable practices in industries that utilize this compound.
In the realm of medicinal chemistry, 2-amino-5-chlorobenzenesulfonic acid has been incorporated into various drug candidates targeting different therapeutic areas. For example, modifications of this scaffold have led to compounds with potential anticancer properties. The combination of amino and chloro groups provides a framework that can be further tailored to enhance binding affinity to biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have also highlighted the importance of 133-74-4 as a key intermediate in virtual screening campaigns. Molecular modeling studies have demonstrated its potential interactions with biological targets, aiding researchers in designing more effective drug molecules. These computational approaches complement traditional synthetic methods by predicting structural modifications that could improve pharmacological activity.
The synthesis of 2-amino-5-chlorobenzenesulfonic acid itself is an area of active research. Modern synthetic methodologies focus on improving yield and selectivity while minimizing environmental impact. Catalytic processes and green chemistry principles have been applied to develop more efficient routes to this compound. Such innovations are essential for ensuring a sustainable supply chain for pharmaceutical intermediates like this one.
Another emerging application of 133-74-4 is in materials science. Researchers have explored its use as a precursor for functional polymers and coatings. The sulfonic acid group can be incorporated into polymer backbones to impart hydrophilic properties, making these materials suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
The versatility of 2-amino-5-chlorobenzenesulfonic acid underscores its importance across multiple scientific disciplines. As research continues to uncover new applications and refine synthetic techniques, this compound is likely to remain a cornerstone of innovation in both academic and industrial settings.
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